Cas no 2228292-78-0 (3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine)

3-(2,6-Dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a dichloropyridine core coupled with a trifluoropropan-2-amine moiety, offering unique reactivity and stability. The presence of chlorine and fluorine substituents enhances its lipophilicity and metabolic resistance, making it a valuable intermediate for designing bioactive compounds. This compound is particularly relevant in the development of pesticides or pharmaceuticals due to its ability to modulate biological activity through selective interactions. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting its use in industrial and academic research settings.
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine structure
2228292-78-0 structure
商品名:3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
CAS番号:2228292-78-0
MF:C8H7Cl2F3N2
メガワット:259.055790185928
CID:6283677
PubChem ID:165796092

3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質

名前と識別子

    • 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
    • EN300-1962491
    • 2228292-78-0
    • インチ: 1S/C8H7Cl2F3N2/c9-6-2-1-4(7(10)15-6)3-5(14)8(11,12)13/h1-2,5H,3,14H2
    • InChIKey: RSUAWYSFYRWYDU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=C(N=1)Cl)CC(C(F)(F)F)N

計算された属性

  • せいみつぶんしりょう: 257.9938381g/mol
  • どういたいしつりょう: 257.9938381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1962491-10.0g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
10g
$6144.0 2023-05-31
Enamine
EN300-1962491-0.05g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
0.05g
$827.0 2023-09-17
Enamine
EN300-1962491-1.0g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
1g
$1429.0 2023-05-31
Enamine
EN300-1962491-0.1g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
0.1g
$867.0 2023-09-17
Enamine
EN300-1962491-1g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
1g
$986.0 2023-09-17
Enamine
EN300-1962491-5.0g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
5g
$4143.0 2023-05-31
Enamine
EN300-1962491-0.25g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
0.25g
$906.0 2023-09-17
Enamine
EN300-1962491-0.5g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
0.5g
$946.0 2023-09-17
Enamine
EN300-1962491-2.5g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
2.5g
$1931.0 2023-09-17
Enamine
EN300-1962491-10g
3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine
2228292-78-0
10g
$4236.0 2023-09-17

3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine 関連文献

3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amineに関する追加情報

Comprehensive Overview of 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228292-78-0)

The compound 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228292-78-0) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This molecule features a 2,6-dichloropyridine core, which is known for its versatility in agrochemical and pharmaceutical research. The addition of a trifluoropropan-2-amine moiety further enhances its reactivity and functional utility, making it a subject of interest for synthetic chemists and material scientists alike.

In the context of modern research, 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine is often discussed alongside trending topics such as sustainable chemistry and green synthesis. Researchers are increasingly exploring ways to optimize the production of such compounds using environmentally friendly methods, reducing waste and energy consumption. This aligns with the global push toward carbon neutrality and the adoption of ESG (Environmental, Social, and Governance) principles in chemical manufacturing.

Another area of interest is the compound's potential role in drug discovery and agrochemical development. The 2,6-dichloropyridine scaffold is a common motif in bioactive molecules, and the incorporation of trifluoromethyl groups often improves metabolic stability and bioavailability. As a result, this compound could serve as a valuable intermediate in the synthesis of novel therapeutics or crop protection agents, addressing pressing challenges like antimicrobial resistance and food security.

From a technical perspective, the synthesis of 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine involves multi-step reactions that require precise control over reaction conditions. Key steps may include halogenation, amination, and fluorination, each of which must be carefully optimized to achieve high yields and purity. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing the compound and ensuring its quality.

The commercial availability of CAS No. 2228292-78-0 is another topic of discussion among industry professionals. Suppliers often highlight its use as a building block for more complex molecules, catering to the needs of contract research organizations (CROs) and pharmaceutical companies. Given the growing demand for custom synthesis services, this compound is likely to remain a key player in the specialty chemicals market.

In summary, 3-(2,6-dichloropyridin-3-yl)-1,1,1-trifluoropropan-2-amine represents a fascinating intersection of chemistry, sustainability, and innovation. Its structural features and potential applications make it a compelling subject for ongoing research, particularly in fields that prioritize molecular design and functional materials. As the scientific community continues to explore its capabilities, this compound may well emerge as a cornerstone in the development of next-generation chemical solutions.

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